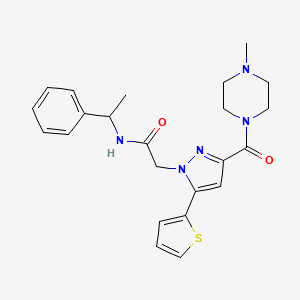
4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylimidazoles . It’s a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring through a CC or CN bond . It’s also related to bithiophene-based azo dyes with possible nonlinear optical (NLO) properties and 4-Thiazolidinone derivatives as potent HCV NS5B polymerase inhibitors .
Synthesis Analysis
The synthesis of this compound involves the unexpected ring closure of 2- (1- (4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (3) on exposure to sulfuric acid at room temperature for an extended duration (12h) which gave 4- ((5- (1- (4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (4) in 75% yield .Molecular Structure Analysis
The molecular structure of this compound comprises two independent types of molecules of 4 and two disordered ether solvent molecules . The use of sulfuric acid led to sulfonation at the para-position of the benzene ring in phenyl isothiocyanate .Chemical Reactions Analysis
The chemical reactions involving this compound are quite complex. For instance, the new compounds were prepared by condensation of 1,3,4-thiadiazole-2 (3H)-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine . The compounds have shown antiproliferative activities for human prostate tumor cell line PC3 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
One notable study discusses the unexpected synthesis, structure elucidation, and antimicrobial activity of a compound closely related to 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. The study highlights the compound's effectiveness against both Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin, suggesting potential applications in developing new antimicrobial agents (Kariuki et al., 2022).
Structural Characterization
Another study focuses on the synthesis and structural characterization of isostructural compounds containing the 4-fluorophenyl group. This research provides valuable insights into the molecular configurations and potential interactions of these compounds, which could be crucial for their application in material science and pharmaceutical development (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antiviral Probes
Further, a different study synthesizes new fluorinated 1,2,4-triazino[3,4-b][1,3,4]thiadiazolones as antiviral probes. This research highlights the potential pharmaceutical applications of fluorinated compounds in developing treatments for viral infections, showcasing the versatility of thiadiazole derivatives in medicinal chemistry (Makki, Rahman, & Ali, 2015).
Antioxidant and Anticancer Activity
Moreover, a study on the antioxidant and anticancer properties of triazolo-thiadiazoles indicates their potential as therapeutic agents against oxidative stress-related diseases and cancer. The detailed examination of these compounds' biological activities underscores the importance of thiadiazole derivatives in developing new treatment modalities (Sunil et al., 2010).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)sulfanyl-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S2/c1-6-9(14-12-11-6)13-8-4-2-7(10)3-5-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUJHTCBCBEAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
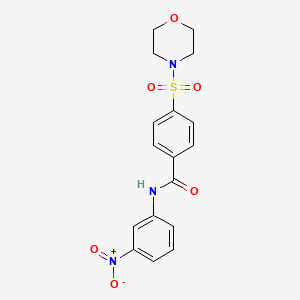
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2805401.png)

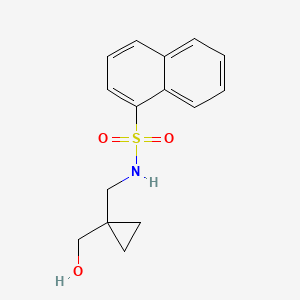
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2805406.png)
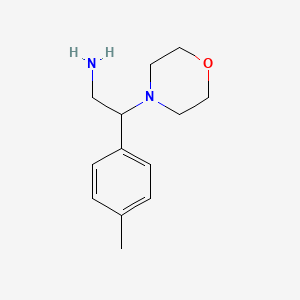

![1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2805412.png)
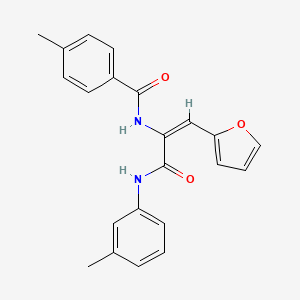
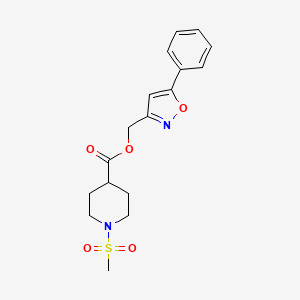
![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2805418.png)
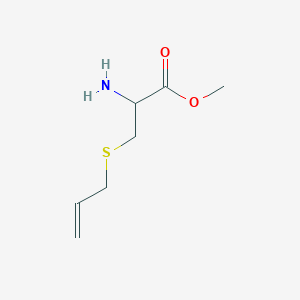
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylbenzamide](/img/structure/B2805420.png)
